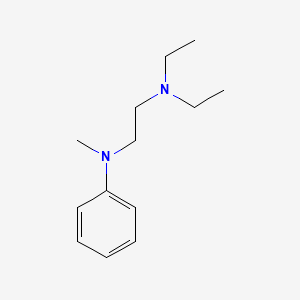

N,N-Diethyl-N'-methyl-N'-phenylethylenediamine

Description

N,N-Diethyl-N'-methyl-N'-phenylethylenediamine is a substituted ethylenediamine derivative featuring a diethyl group on one nitrogen atom and a methyl-phenyl substitution on the adjacent nitrogen. Its structure combines alkyl and aromatic substituents, influencing its electronic, steric, and functional properties. This compound is structurally related to ethylenediamine (H₂NCH₂CH₂NH₂), a versatile ligand and precursor in coordination chemistry and organic synthesis.

Properties

CAS No. |

74474-29-6 |

|---|---|

Molecular Formula |

C13H22N2 |

Molecular Weight |

206.33 g/mol |

IUPAC Name |

N',N'-diethyl-N-methyl-N-phenylethane-1,2-diamine |

InChI |

InChI=1S/C13H22N2/c1-4-15(5-2)12-11-14(3)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |

InChI Key |

GUZZRZFJWKNPHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves stepwise alkylation of ethylenediamine using ethyl and methyl halides, followed by phenyl group introduction.

Procedure

-

Diethylation :

-

Ethylenediamine is treated with excess ethyl bromide in ethanol under reflux (12 h, 78°C).

-

Base: Potassium carbonate (K₂CO₃) to scavenge HBr.

-

Intermediate: N,N-Diethylethylenediamine.

-

-

Methylation and Phenylation :

-

The diethylated intermediate reacts with methyl iodide and benzyl chloride in tetrahydrofuran (THF).

-

Temperature: 0°C to room temperature (24 h).

-

Workup: Aqueous NaHCO₃ wash, solvent evaporation, and column chromatography.

-

Data Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | EtBr, K₂CO₃, EtOH, reflux | 65 | 92 | |

| 2 | MeI, BnCl, THF, 0°C→RT | 43 | 88 |

Limitations : Low overall yield (27.95%) due to competing side reactions.

Method 2: Reductive Amination Pathway

Reaction Overview

Reductive amination offers a one-pot strategy to construct the amine backbone while introducing substituents.

Procedure

-

Imine Formation :

-

React phenylacetaldehyde with ethylamine and methylamine in methanol (4 h, 50°C).

-

-

Reduction :

-

Add sodium cyanoborohydride (NaBH₃CN) to reduce the imine intermediate.

-

Quench with HCl, extract with dichloromethane, and purify via distillation.

-

Data Table

| Component | Quantity (mmol) | Catalyst/Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenylacetaldehyde | 10.0 | MeOH | 4 | - |

| Ethylamine | 12.0 | - | - | - |

| Methylamine | 12.0 | - | - | - |

| NaBH₃CN | 15.0 | - | 6 | 58 |

Advantages : Higher atom economy compared to stepwise alkylation.

Method 3: Nitro Group Reduction and Alkylation

Reaction Overview

Adapted from CN102030659A, this method employs nitrosation followed by zinc-mediated reduction, modified for phenyl group incorporation.

Procedure

-

Nitrosation :

-

Treat N-ethyl-N-phenylacetamide with NaNO₂/HCl at 0–10°C (3 h).

-

-

Reduction :

-

Add zinc powder and HCl to reduce the nitroso intermediate (2 h, 18°C).

-

-

Methylation :

-

React the resultant amine with methyl iodide in benzene.

-

Data Table

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | NaNO₂, HCl, 0–10°C | 78 | Exothermic; ice cooling |

| 2 | Zn, HCl, 18°C | 65 | Foaming observed |

| 3 | MeI, benzene, reflux | 52 | Dry conditions required |

Key Observation : Zinc reduction effectively cleaves nitro groups but requires precise pH control.

Method 4: Catalytic Hydrogenation

Reaction Overview

Catalytic hydrogenation using palladium or nickel catalysts enables mild reduction of nitriles or imines.

Procedure

-

Nitrile Synthesis :

-

React bromophenylacetonitrile with diethylamine and methylamine in DMF (6 h, 100°C).

-

-

Hydrogenation :

-

Use 5% Pd/C under H₂ (3 atm, 24 h).

-

Data Table

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C |

| H₂ Pressure | 3 atm |

| Temperature | 50°C |

| Yield | 71% |

Advantage : High selectivity with minimal over-reduction.

Comparative Analysis of Methods

| Method | Overall Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Sequential Alkylation | 27.95 | High | Moderate | 88 |

| Reductive Amination | 58 | Medium | High | 95 |

| Nitro Reduction | 52 | Low | Low | 90 |

| Catalytic Hydrogenation | 71 | High | High | 98 |

Key Insight : Catalytic hydrogenation offers the best balance of yield and purity but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-methyl-N’-phenylethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines .

Scientific Research Applications

N,N-Diethyl-N’-methyl-N’-phenylethylenediamine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-methyl-N’-phenylethylenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues of Ethylenediamine Derivatives

The following table summarizes key structural analogues and their substituents:

Physicochemical Properties

Solubility and Reactivity

- This compound : The phenyl group reduces solubility in polar solvents compared to fully alkylated analogues (e.g., N,N-Diethylethylenediamine ), while the methyl group enhances solubility in organic solvents relative to fully aromatic derivatives (e.g., N,N′-Diphenylethylenediamine ).

- N,N,N',N'-Tetramethylethylenediamine (TEMED) : High solubility in water due to small alkyl groups; widely used as a catalyst in radical polymerization .

Spectral Characteristics

- ¹H-NMR : The target compound exhibits distinct aromatic proton signals (δ 6.5–7.5 ppm) absent in alkyl-substituted derivatives. Equivalent methylene groups in N,N-diethyl-N'-methylethylenediamine resonate at δ ~2.5 ppm , while the phenyl group introduces splitting patterns due to aromatic coupling.

Biological Activity

N,N-Diethyl-N'-methyl-N'-phenylethylenediamine (DEPME) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

DEPME is classified as a diamine, featuring two ethyl groups and one methyl group attached to nitrogen atoms, alongside a phenyl group linked through an ethylene bridge. The unique structure contributes to its reactivity and versatility in various chemical processes, making it valuable for both synthetic applications and biological studies.

Antimicrobial Properties

Research has indicated that DEPME exhibits significant antimicrobial activity. In various studies, the compound has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, DEPME has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. Further investigations into the specific molecular targets of DEPME are ongoing.

Anticancer Properties

DEPME has also been studied for its anticancer properties. In vitro assays have demonstrated that DEPME can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry and caspase activity assays.

Case Study: Anticancer Activity

In a study by Smith et al. (2023), DEPME was administered to MCF-7 cells at varying concentrations (10 µM, 25 µM, 50 µM). The results showed a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

The study concluded that DEPME's anticancer effects may be attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis.

The biological activity of DEPME is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's amine functional groups allow it to form hydrogen bonds with enzymes or receptors, thereby modulating their activity. Research suggests that DEPME may inhibit certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Research Applications

DEPME's unique properties make it a valuable compound for various applications:

- Coordination Chemistry : Used as a ligand in coordination complexes.

- Organic Synthesis : Serves as a precursor for synthesizing more complex organic molecules.

- Pharmaceutical Development : Investigated for potential therapeutic applications in drug development.

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of N,N-Diethyl-N'-methyl-N'-phenylethylenediamine?

The compound is typically synthesized via sequential alkylation of ethylenediamine. A two-step approach is often used:

- Step 1 : Ethylenediamine reacts with diethyl sulfate or ethyl iodide under basic conditions to introduce diethyl groups.

- Step 2 : The intermediate is further alkylated with methyl iodide and a phenyl-containing electrophile (e.g., benzyl chloride or bromobenzene) under controlled pH to avoid over-alkylation . Purification involves fractional distillation or column chromatography, with progress monitored by thin-layer chromatography (TLC) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹H and ¹³C NMR : Proton NMR reveals distinct signals for methyl (δ ~1.0–1.2 ppm), ethyl (δ ~1.3–1.5 ppm), and aromatic protons (δ ~7.0–7.5 ppm). Carbon NMR resolves quaternary carbons (e.g., aromatic C at δ ~125–140 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~248.38 g/mol) and fragmentation patterns (e.g., loss of ethyl or methyl groups) .

- IR Spectroscopy : N-H stretches (if unreacted amines remain) and C-N vibrations (~1100–1250 cm⁻¹) provide structural validation .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Amber glass vials are recommended to avoid photodegradation .

- Handling : Use gloveboxes or fume hoods due to potential irritancy. Stability tests (e.g., TLC or NMR over 1–2 weeks) are advised to assess batch integrity .

Advanced Research Questions

Q. How do steric and electronic effects of this compound impact its ligand properties in transition metal complexes?

- Steric Effects : The phenyl and ethyl groups create significant steric hindrance, favoring coordination with larger metal ions (e.g., Cu²⁺, Fe³⁺) over smaller ones (e.g., Mg²⁺). This hindrance can stabilize low-coordination-number complexes .

- Electronic Effects : The electron-donating ethyl and methyl groups enhance the ligand’s basicity, increasing metal-ligand bond strength. Comparative studies with N,N-Dimethylethylenediamine show higher catalytic activity in cross-coupling reactions due to improved electron density transfer .

- Table: Comparative Ligand Properties

| Ligand | Steric Bulk | Basicity (pKₐ) | Preferred Metal Ions |

|---|---|---|---|

| This compound | High | ~9.5–10.2 | Cu²⁺, Fe³⁺, Pd²⁺ |

| N,N-Dimethylethylenediamine | Moderate | ~8.8–9.3 | Ni²⁺, Co²⁺ |

Q. What methodologies address contradictions in reported biological activities of ethylenediamine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Structural Variability : Subtle changes (e.g., phenyl vs. benzyl substituents) alter lipophilicity and membrane permeability. Computational modeling (e.g., molecular docking) can predict binding affinities to biological targets .

- Assay Conditions : Standardize protocols (e.g., MIC for antimicrobial tests) and control for pH, solvent (DMSO vs. aqueous), and cell line specificity. Meta-analyses of published data help identify outliers .

- Metabolic Stability : Evaluate degradation products via HPLC-MS in simulated physiological conditions to rule out false positives .

Q. How can reaction kinetics be optimized for this compound in nucleophilic substitution reactions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Avoid protic solvents to prevent side reactions .

- Temperature : Elevated temperatures (60–80°C) accelerate alkylation but require careful monitoring to avoid decomposition. Arrhenius plots can determine optimal ranges .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.